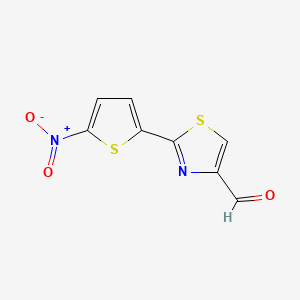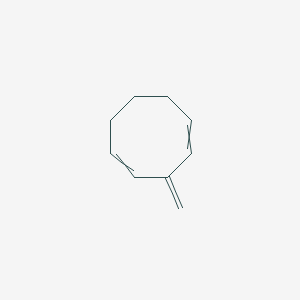
3-Methylidenecycloocta-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenecycloocta-1,4-diene is an organic compound with the molecular formula C9H12 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for unique chemical reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecycloocta-1,4-diene typically involves the use of transition metal catalysts. One common method is the zirconocene-mediated coupling of silylated alkynes followed by halogenation . This method provides good yields and stereoselectivity. Another approach involves the use of cationic rhodium-based catalyst systems for hydrogen-mediated C–C bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenecycloocta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, forming cyclooctane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens, acids, and bases are often used as reagents.
Major Products
The major products formed from these reactions include epoxides, cyclooctane derivatives, and various substituted cyclooctadienes.
Scientific Research Applications
3-Methylidenecycloocta-1,4-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylidenecycloocta-1,4-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms new six-membered rings, which are crucial in the synthesis of complex organic molecules. The compound’s conjugated diene structure allows it to interact with various molecular targets and pathways, facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A related compound with two double bonds in a cyclic structure.
Uniqueness
3-Methylidenecycloocta-1,4-diene is unique due to its specific ring structure and the presence of a methylene group, which provides distinct reactivity and stability compared to other dienes .
Properties
CAS No. |
36399-01-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3-methylidenecycloocta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2 |
InChI Key |
MMGZLTVTDULOQH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CCCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
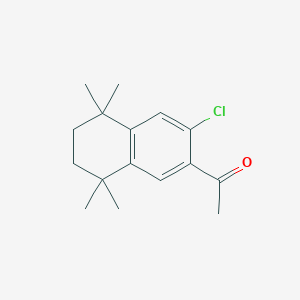
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)


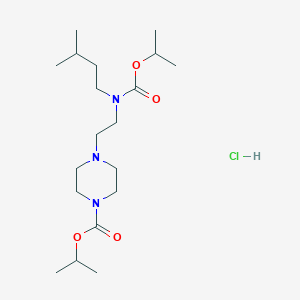

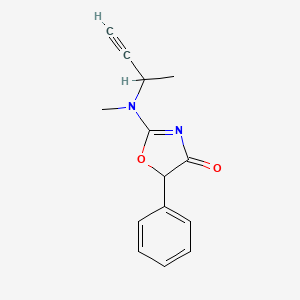
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
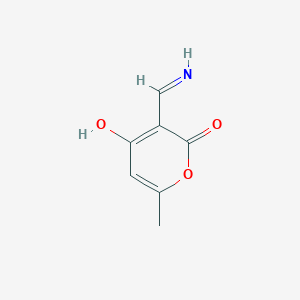
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
